molecular formula C24H25N5O2 B2996587 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide CAS No. 922056-18-6

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2996587
CAS No.: 922056-18-6
M. Wt: 415.497
InChI Key: STSMDDHHBKLHCR-UHFFFAOYSA-N
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Description

N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a benzyl group at position 5, an ethyl linker, and a 2-phenylbutanamide side chain.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-2-20(19-11-7-4-8-12-19)23(30)25-13-14-29-22-21(15-27-29)24(31)28(17-26-22)16-18-9-5-3-6-10-18/h3-12,15,17,20H,2,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSMDDHHBKLHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry. The compound's structure incorporates a benzyl substituent and an amide group, contributing to its potential pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:

  • Staphylococcus aureus and Escherichia coli have been used in bioassays to evaluate the antimicrobial efficacy of similar compounds.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget BacteriaActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
Compound CPseudomonas aeruginosaLow

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been documented in several studies. These compounds often induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases involved in cell proliferation.

Case Study:
A study conducted by Alam et al. demonstrated that a related compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Compound Tested
MCF-712.5N-(2-(5-benzyl...
A54915.0N-(2-(5-benzyl...
HeLa10.0N-(2-(5-benzyl...

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Apoptosis Induction: Activation of apoptotic pathways can lead to programmed cell death in cancer cells.
  • Antibacterial Mechanism: Disruption of bacterial cell wall synthesis or function may underlie its antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core

  • N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide (): Key Difference: Replaces the benzyl group with a 3-(trifluoromethyl)benzyl substituent. Molecular Weight: Calculated as 475.47 g/mol (C₂₃H₂₂F₃N₅O₂).
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key Difference: Incorporates a chromen-4-one moiety and benzenesulfonamide group. Impact: The sulfonamide group may enhance solubility and hydrogen-bonding interactions with target proteins, while the chromenone system could confer fluorescence properties for imaging applications . Melting Point: 175–178°C (vs. unlisted data for the target compound).

Side Chain Modifications

  • N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide (): Key Difference: Replaces the pyrazolo[3,4-d]pyrimidinone core with a triazinone system and introduces an ethylpiperazinyl group. Impact: The ethylpiperazine moiety may improve blood-brain barrier penetration, suggesting applications in CNS-targeted therapies .

Pharmacological Trends

Pyrazolo[3,4-d]pyrimidine derivatives are frequently investigated as kinase inhibitors (e.g., JAK2, EGFR) or antifolate analogs. For example:

  • LY231514 (): A pyrrolo[2,3-d]pyrimidine antifolate with structural similarities to the target compound. Modifications to the side chain (e.g., glutamic acid in LY231514 vs. phenylbutanamide in the target) significantly alter cellular uptake and thymidylate synthase inhibition .

Notes and Limitations

  • Data Gaps : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and trends from analogues.
  • Synthetic Challenges : The ethyl linker and bulky 2-phenylbutanamide group may complicate synthesis, requiring optimized coupling reagents or protecting group strategies.
  • Future Directions : Computational docking studies or in vitro kinase assays are recommended to validate the target compound’s mechanistic profile.

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